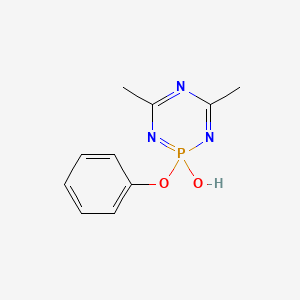
4,6-Dimethyl-2-phenoxy-1,3,5,2lambda(5)-triazaphosphinin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is notable for its unique structure, which includes a triazaphosphorine ring, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-dihydro-4,6-dimethyl-2-phenoxy-1,3,5,2-triazaphosphorine 2-oxide typically involves the reaction of appropriate precursors under controlled conditions. A common method includes the use of a flame-dried, two-necked round-bottomed flask equipped with a reflux condenser. The reaction is carried out under an argon atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1,2-dihydro-4,6-dimethyl-2-phenoxy-1,3,5,2-triazaphosphorine 2-oxide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, forming oxides.
Reduction: The compound can be reduced using appropriate reducing agents to form different products.
Substitution: Substitution reactions can occur where one functional group in the compound is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary but often involve catalysts and specific solvents to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
1,2-dihydro-4,6-dimethyl-2-phenoxy-1,3,5,2-triazaphosphorine 2-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of advanced materials and as an additive in industrial processes.
Mechanism of Action
The mechanism of action of 1,2-dihydro-4,6-dimethyl-2-phenoxy-1,3,5,2-triazaphosphorine 2-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
1,2-dihydro-4,6-dimethyl-2-phenoxy-1,3,5,2-triazaphosphorine 2-oxide: shares similarities with other triazaphosphorine compounds, such as 1,2-dihydro-4,6-dimethyl-2-phenoxy-1,3,5,2-triazaphosphorine 2-sulfide.
1,2-dihydro-4,6-dimethyl-2-phenoxy-1,3,5,2-triazaphosphorine 2-thione: is another related compound with similar structural features.
Uniqueness: The uniqueness of 1,2-dihydro-4,6-dimethyl-2-phenoxy-1,3,5,2-triazaphosphorine 2-oxide lies in its specific molecular structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
79008-17-6 |
|---|---|
Molecular Formula |
C10H12N3O2P |
Molecular Weight |
237.19 g/mol |
IUPAC Name |
2-hydroxy-4,6-dimethyl-2-phenoxy-1,3,5-triaza-2λ5-phosphacyclohexa-1,3,5-triene |
InChI |
InChI=1S/C10H12N3O2P/c1-8-11-9(2)13-16(14,12-8)15-10-6-4-3-5-7-10/h3-7,14H,1-2H3 |
InChI Key |
YESWGKOAGIEUJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NP(=N1)(O)OC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















